molecular formula C2HCl3O B106621 Trichloroepoxyethane CAS No. 16967-79-6

Trichloroepoxyethane

Cat. No. B106621
Key on ui cas rn: 16967-79-6
M. Wt: 147.38 g/mol
InChI Key: CMMXCVYESRODNH-UHFFFAOYSA-N
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Patent
US05919341

Procedure details

Into a 400 mL Pyrex glass photoreactor with a not doped high pressure mercury vapor radiator (available as the TQ 718 of Firma Heraeus Noblelight), a mixture of trichloroethylene (from a pre-vaporizer at a temperature of 150° C.) and oxygen was supplied in gaseous form in a molar ratio of 1:1.1 and irradiated through quartz glass with a lamp output of 500 W at a temperature within the reactor of 90° C. The educts were supplied continuously here to the reactor from above and the products were discharged at the lower outlet of the reactor into a methanol/dry ice trap. The dosage was 2.2 moles of trichloroethylene per hour. GC analysis of the condensation products revealed dichloroacetyl chloride in a selectivity of 83%. Furthermore, 3.5% trichloroethylene epoxide, 11% phosgene and 2.8% oxalyl dichloride were formed. The conversion of the trichloroethylene was 63%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.2 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
11%
Yield
2.8%

Identifiers

REACTION_CXSMILES
ClC=[C:3]([Cl:5])[Cl:4].[O:6]=O.[O:8]=[Si]=O.[Cl:11][CH:12]([Cl:16])[C:13]([Cl:15])=[O:14]>[Hg]>[CH:13]1([Cl:15])[O:14][C:12]1([Cl:16])[Cl:11].[C:3]([Cl:5])([Cl:4])=[O:8].[C:12]([Cl:16])(=[O:6])[C:13]([Cl:15])=[O:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[Si]=O
Step Two
Name
Quantity
2.2 mol
Type
reactant
Smiles
ClC=C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Hg]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were discharged at the lower outlet of the reactor into a methanol/dry ice trap

Outcomes

Product
Name
Type
product
Smiles
C1(C(O1)(Cl)Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 3.5%
Name
Type
product
Smiles
C(=O)(Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 11%
Name
Type
product
Smiles
C(C(=O)Cl)(=O)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05919341

Procedure details

Into a 400 mL Pyrex glass photoreactor with a not doped high pressure mercury vapor radiator (available as the TQ 718 of Firma Heraeus Noblelight), a mixture of trichloroethylene (from a pre-vaporizer at a temperature of 150° C.) and oxygen was supplied in gaseous form in a molar ratio of 1:1.1 and irradiated through quartz glass with a lamp output of 500 W at a temperature within the reactor of 90° C. The educts were supplied continuously here to the reactor from above and the products were discharged at the lower outlet of the reactor into a methanol/dry ice trap. The dosage was 2.2 moles of trichloroethylene per hour. GC analysis of the condensation products revealed dichloroacetyl chloride in a selectivity of 83%. Furthermore, 3.5% trichloroethylene epoxide, 11% phosgene and 2.8% oxalyl dichloride were formed. The conversion of the trichloroethylene was 63%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.2 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
11%
Yield
2.8%

Identifiers

REACTION_CXSMILES
ClC=[C:3]([Cl:5])[Cl:4].[O:6]=O.[O:8]=[Si]=O.[Cl:11][CH:12]([Cl:16])[C:13]([Cl:15])=[O:14]>[Hg]>[CH:13]1([Cl:15])[O:14][C:12]1([Cl:16])[Cl:11].[C:3]([Cl:5])([Cl:4])=[O:8].[C:12]([Cl:16])(=[O:6])[C:13]([Cl:15])=[O:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[Si]=O
Step Two
Name
Quantity
2.2 mol
Type
reactant
Smiles
ClC=C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Hg]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were discharged at the lower outlet of the reactor into a methanol/dry ice trap

Outcomes

Product
Name
Type
product
Smiles
C1(C(O1)(Cl)Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 3.5%
Name
Type
product
Smiles
C(=O)(Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 11%
Name
Type
product
Smiles
C(C(=O)Cl)(=O)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05919341

Procedure details

Into a 400 mL Pyrex glass photoreactor with a not doped high pressure mercury vapor radiator (available as the TQ 718 of Firma Heraeus Noblelight), a mixture of trichloroethylene (from a pre-vaporizer at a temperature of 150° C.) and oxygen was supplied in gaseous form in a molar ratio of 1:1.1 and irradiated through quartz glass with a lamp output of 500 W at a temperature within the reactor of 90° C. The educts were supplied continuously here to the reactor from above and the products were discharged at the lower outlet of the reactor into a methanol/dry ice trap. The dosage was 2.2 moles of trichloroethylene per hour. GC analysis of the condensation products revealed dichloroacetyl chloride in a selectivity of 83%. Furthermore, 3.5% trichloroethylene epoxide, 11% phosgene and 2.8% oxalyl dichloride were formed. The conversion of the trichloroethylene was 63%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.2 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
11%
Yield
2.8%

Identifiers

REACTION_CXSMILES
ClC=[C:3]([Cl:5])[Cl:4].[O:6]=O.[O:8]=[Si]=O.[Cl:11][CH:12]([Cl:16])[C:13]([Cl:15])=[O:14]>[Hg]>[CH:13]1([Cl:15])[O:14][C:12]1([Cl:16])[Cl:11].[C:3]([Cl:5])([Cl:4])=[O:8].[C:12]([Cl:16])(=[O:6])[C:13]([Cl:15])=[O:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[Si]=O
Step Two
Name
Quantity
2.2 mol
Type
reactant
Smiles
ClC=C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Hg]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were discharged at the lower outlet of the reactor into a methanol/dry ice trap

Outcomes

Product
Name
Type
product
Smiles
C1(C(O1)(Cl)Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 3.5%
Name
Type
product
Smiles
C(=O)(Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 11%
Name
Type
product
Smiles
C(C(=O)Cl)(=O)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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